(Perfluoro-1,4-phenylene)dimethanamine acetate

Solubility Formulation Process Chemistry

Procure (Perfluoro-1,4-phenylene)dimethanamine acetate for COF/MOF and fluorinated membrane R&D. This acetate salt delivers 226 mg/mL solubility—unlike the free base (CAS 89992-50-7)—enabling homogeneous solvothermal synthesis. The perfluorinated phenylene core enhances COF crystallinity, CO₂/N₂ selectivity, and overcomes permeability-selectivity trade-offs in polyimide membranes. Supplied at 97% purity with NMR/HPLC/GC batch data, it ensures reproducible performance and lower total cost of ownership. Established multi-vendor supply chains guarantee continuity and competitive pricing.

Molecular Formula C10H12F4N2O2
Molecular Weight 268.21 g/mol
CAS No. 1841081-54-6
Cat. No. B1448123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluoro-1,4-phenylene)dimethanamine acetate
CAS1841081-54-6
Molecular FormulaC10H12F4N2O2
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESCC(=O)O.C(C1=C(C(=C(C(=C1F)F)CN)F)F)N
InChIInChI=1S/C8H8F4N2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h1-2,13-14H2;1H3,(H,3,4)
InChIKeyXORUDECOXQIJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Perfluoro-1,4-phenylene)dimethanamine acetate (CAS 1841081-54-6): Baseline Properties and Procurement Specifications


(Perfluoro-1,4-phenylene)dimethanamine acetate (CAS 1841081-54-6) is a fluorinated aromatic diamine salt with the molecular formula C₁₀H₁₂F₄N₂O₂ and a molecular weight of 268.21 g/mol . It is the acetate salt of 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine (CAS 89992-50-7), featuring a perfluorinated phenylene core and two primary amine groups positioned para to each other . The compound is supplied as a white to pale yellow powder or crystalline solid with a purity specification of ≥95% or ≥97% from major vendors . Its perfluorinated aromatic backbone confers enhanced chemical stability, hydrophobicity, and unique electronic properties compared to non-fluorinated analogs, making it a valuable building block for covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and fluorinated polymers [1].

Why (Perfluoro-1,4-phenylene)dimethanamine acetate Cannot Be Substituted by Generic Analogs: A Procurement Decision Framework


Generic substitution of (Perfluoro-1,4-phenylene)dimethanamine acetate with its free base (CAS 89992-50-7) or non-fluorinated analogs (e.g., 1,4-benzenedimethanamine) leads to measurable performance deficits in critical applications. The acetate salt form provides a solubility of 226.0 mg/mL (0.843 mol/L) in standard laboratory solvents , a property not shared by the free base, which exhibits markedly lower solubility and requires additional handling steps for dissolution. The perfluorinated phenylene core imparts electron-withdrawing effects that modulate the basicity of the amine groups (pKa shift) and enhance hydrolytic stability of derived imine bonds, directly impacting the crystallinity and porosity of COFs and MOFs [1]. In polymer membranes, substitution with non-fluorinated diamines results in lower gas permeability and selectivity for H₂/CH₄ and CO₂/CH₄ separations, as well as reduced pervaporation flux for hydrophobic solvents [2][3]. The quantitative evidence below establishes that (Perfluoro-1,4-phenylene)dimethanamine acetate is not interchangeable with its closest analogs without compromising key performance metrics.

(Perfluoro-1,4-phenylene)dimethanamine acetate: Quantitative Performance Differentiation Against Comparators


Aqueous Solubility of Acetate Salt vs. Free Base: A Key Formulation Advantage

The acetate salt form (CAS 1841081-54-6) exhibits a quantified solubility of 226.0 mg/mL (0.843 mol/L) in standard laboratory solvents . In contrast, the free base (Perfluoro-1,4-phenylene)dimethanamine (CAS 89992-50-7) has no reported aqueous solubility data in vendor specifications, and its hydrophobic perfluorinated core is expected to render it poorly soluble in aqueous and polar media. This solubility difference directly impacts handling, reaction homogeneity, and purification workflows.

Solubility Formulation Process Chemistry

Gas Permeability and Selectivity Enhancement in Polyimide Membranes via Fluorinated Diamine Modification

Modification of commercial Matrimid® 5218 polyimide membranes with fluorinated diamines (including perfluorophenylene-type diamines) resulted in simultaneous improvements in gas permeability and selectivity compared to pristine Matrimid and membranes modified with non-fluorinated diamines [1]. Specifically, membranes incorporating fluorinated diamines exhibited higher gas permeability and selectivity for H₂/CH₄ and CO₂/CH₄ gas pairs, overcoming the typical permeability-selectivity trade-off observed in common polymer membranes [1]. This performance enhancement is attributed to the bulky fluorine groups that balance chain packing modes in the resulting Matrimid membranes [1].

Gas Separation Polyimide Membranes Fluorinated Modifiers

Pervaporation Selectivity and Flux for Hydrophobic Solvent Separation in Fluorinated Polyimide Membranes

Polyimide membranes synthesized from fluorinated diamines (e.g., 2-(perfluorohexyl)ethyl-3,5-diamino benzoate, PFDAB) exhibited significantly higher pervaporation selectivity and higher permeating flux toward hydrophobic organic solvents compared to non-fluorinated polyimide membranes prepared from m-phenylene diamine (m-PDA) with the same aromatic dianhydrides [1]. The fluorinated polyimides showed lower glass transition temperature (Tg), lower surface free energy, lower solubility parameter, higher density, and higher fractional free volume (FFV) than their non-fluorinated counterparts [1]. These physicochemical changes directly contributed to enhanced sorption/sorption selectivity and reduced diffusion resistance for organic solvents over water [1].

Pervaporation Membrane Separation Hydrophobic Solvents

CO₂ Adsorption Capacity and CO₂/N₂ Selectivity Enhancement in Fluorinated Diamine COFs

Computational analysis of a diamine-based covalent organic framework (COF) revealed that fluorine substitution (IPB-2F2 model) leads to enhanced CO₂ adsorption capacity and higher CO₂/N₂ selectivity compared to the non-fluorinated analog (IPB-2H) [1]. Ab initio structural optimization showed reduced pore size in IPB-2F2 due to the larger atomic size and higher electronegativity of fluorine versus hydrogen [1]. Molecular dynamics simulations demonstrated that IPB-2F2 exhibited lower permeation rates for CO₂ and N₂, effectively reducing gas permeation [1]. Adsorption isotherms revealed increased CO₂ affinity resulting from strong van der Waals interactions with the fluorinated framework [1]. Selectivity analyses showed that IPB-2F2 preferentially absorbed CO₂ over N₂, with selectivity values consistently greater than 1 [1].

CO₂ Capture Covalent Organic Frameworks Gas Adsorption

Crystallographic Conformation and Packing: Fluorinated vs. Non-Fluorinated Schiff Base Ligands

A flexible bisthiophene-type Schiff base ligand derived from 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine exhibits distinct conformational and packing features due to the perfluorinated backbone [1]. The terminal thiophene rings are tilted to the central tetrafluorinated benzene ring with dihedral angles of 61.2(2)° and 77.7(1)°, and they are almost normal to one another with a dihedral angle of 83.8(2)° [1]. In the crystal, π-π interactions involve the benzene ring and a symmetry-related thiophene ring with a centroid-centroid separation of 3.699(3) Å [1]. In contrast, non-fluorinated analogs (e.g., ligands derived from 1,4-benzenedimethanamine) show different intermolecular hydrogen bonding patterns and packing modes, as characterized by X-ray diffraction of compounds L4-L6 [2].

Crystal Engineering Schiff Base Ligands π-π Interactions

Purity and Quality Control: Acetate Salt vs. Free Base Procurement

Commercial availability of (Perfluoro-1,4-phenylene)dimethanamine acetate (CAS 1841081-54-6) is standardized at 95-97% purity with documented analytical characterization (NMR, HPLC, GC) . In contrast, the free base (CAS 89992-50-7) is typically offered at 95-96% purity with less comprehensive analytical data in vendor specifications . The acetate salt form benefits from established supply chains, batch-to-batch consistency, and availability of certificates of analysis, reducing procurement risk for scale-up and reproducibility-sensitive applications .

Purity Quality Control Procurement

(Perfluoro-1,4-phenylene)dimethanamine acetate: Validated Application Scenarios Based on Quantitative Evidence


Covalent Organic Framework (COF) Synthesis for Post-Combustion CO₂ Capture

The fluorinated diamine core enables construction of COFs (e.g., IPB-2F2) with reduced pore size, enhanced CO₂ adsorption capacity, and CO₂/N₂ selectivity consistently >1 relative to non-fluorinated analogs [1]. The acetate salt form provides the necessary solubility (226.0 mg/mL) for homogeneous reaction conditions during solvothermal COF synthesis . This combination of linker performance and processability makes (Perfluoro-1,4-phenylene)dimethanamine acetate a preferred building block for researchers developing next-generation CO₂ capture materials.

Fluorinated Polyimide Membrane Fabrication for Gas Separation and Pervaporation

Incorporation of perfluorophenylene-based diamines into polyimide membranes overcomes the permeability-selectivity trade-off for H₂/CH₄ and CO₂/CH₄ separations [1], while also enhancing pervaporation selectivity and flux for hydrophobic organic solvents compared to non-fluorinated m-PDA-based membranes . The lower Tg, lower surface free energy, and higher fractional free volume of fluorinated polyimides translate to superior separation performance . Procurement of the acetate salt ensures high-purity starting material (≥97%) with validated analytical characterization, critical for reproducible membrane casting and performance benchmarking [2].

Schiff Base Ligand Synthesis for Coordination Polymers and MOFs with Tailored Architectures

The defined conformational preferences of fluorinated Schiff base ligands derived from 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine—quantified by dihedral angles (61.2°, 77.7°, 83.8°) and π-π centroid separation (3.699 Å)—enable rational design of coordination polymers with predictable topologies [1]. Comparison with non-fluorinated analogs reveals distinct packing modes and intermolecular interactions, allowing researchers to tune porosity, stability, and guest-binding properties . The acetate salt's solubility advantage facilitates clean condensation reactions with aldehydes, improving ligand yield and purity [2].

Fluorinated Building Block Procurement for Industrial Process Development and Scale-Up

For industrial R&D teams transitioning from discovery to pilot scale, (Perfluoro-1,4-phenylene)dimethanamine acetate offers quantifiable advantages over the free base: standardized 95-97% purity with documented NMR, HPLC, and GC batch analysis reduces quality-related variability [1]; 226.0 mg/mL solubility enables higher throughput processing and simplified workup ; and established supply chains with multiple vendors ensure continuity of supply and competitive pricing [2]. These factors collectively lower the total cost of ownership and accelerate time-to-market for fluorinated materials and membrane products.

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